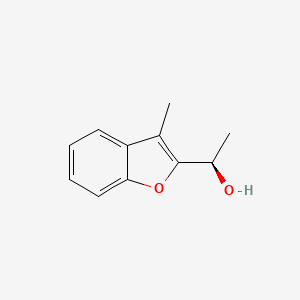

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol

描述

Enantiomers:

The R and S enantiomers exhibit distinct physicochemical properties:

| Property | R-Enantiomer | S-Enantiomer | |

|---|---|---|---|

| Melting Point | 128–130°C | 135–137°C | |

| Solubility (EtOH) | 25 mg/mL | 18 mg/mL | |

| HPLC Retention Time | 12.3 min | 14.7 min |

Diastereomers:

Diastereomeric relationships arise in derivatives with additional stereocenters. For example, 1-(5-bromobenzofuran-2-yl)ethane-1,2-diol exhibits diastereomerism at C1 and C2, with distinct $$^{13}\text{C}$$ NMR shifts ($$\Delta \delta = 1.2–1.8 \, \text{ppm}$$).

Key Stereochemical Influences :

属性

IUPAC Name |

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTGFYRSBJVIAW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol, a compound characterized by its unique benzofuran structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂O₂

- SMILES : CC1=C(OC2=CC=CC=C12)C@@HO

- InChI Key : HHTGFYRSBJVIAW-MRVPVSSYSA-N

The compound features a hydroxyl group attached to a benzofuran ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with benzofuran moieties often exhibit a range of biological activities, including:

- Antioxidant Activity : Benzofurans are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Studies have shown that derivatives of benzofurans can possess antibacterial and antifungal activities. For instance, similar compounds have been tested against various pathogens with promising results .

- Anticancer Potential : The cytotoxic effects of benzofuran derivatives on cancer cell lines have been documented. Specific studies have highlighted their ability to induce apoptosis in human cancer cells .

The mechanisms through which this compound exerts its biological effects may involve:

- Receptor Binding : Compounds within this class may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in disease processes, such as those related to inflammation or cancer progression .

Antioxidant Activity

A study evaluating the antioxidant properties of various benzofuran derivatives found that this compound demonstrated significant radical scavenging activity. The compound was tested using the DPPH assay, yielding an IC50 value comparable to well-known antioxidants .

Antimicrobial Efficacy

In a comparative study of antimicrobial activities, this compound was evaluated against standard bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent .

Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in several human cancer cell lines. The study utilized flow cytometry and caspase assays to confirm the apoptotic pathways activated by the compound .

Data Tables

科学研究应用

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms. For instance, it can be synthesized through the reduction of 2-acetylbenzofuran using sodium borohydride in methanol.

Mechanistic Studies

Researchers utilize (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol to study reaction mechanisms involving benzofuran derivatives. These studies help elucidate the pathways through which these compounds interact with other chemicals, enhancing the understanding of organic reactions.

Biological Research Applications

Pharmacological Potential

The compound is being investigated for its potential pharmacological activities. Preliminary studies suggest that benzofuran derivatives exhibit various biological effects, including:

- Antioxidant Properties : Similar compounds have shown the ability to reduce oxidative stress, which could lead to protective effects against cellular damage.

- Neuroprotective Effects : Some benzofuran derivatives have been associated with neuroprotection, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, indicating its potential use in therapeutic applications targeting inflammation-related conditions .

Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of (S)-1-(benzofuran-2-yl)ethanol using biocatalysis with Lactobacillus paracasei, achieving high yields (92%) with excellent enantiomeric excess (>99.9%). This highlights the compound's potential for green chemistry approaches in producing biologically active substances .

Study 2: Pharmacological Assessment

Research on related benzofuran derivatives revealed significant cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). The derivatives exhibited selective toxicity towards cancer cells while showing minimal effects on normal human keratinocytes (HaCaT), suggesting a promising therapeutic index for these compounds .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals. Its unique structure makes it a valuable precursor for synthesizing various materials, particularly in fragrance compositions due to its aromatic properties. The compound's stability and reactivity also make it suitable for producing specialty chemicals that require specific functional groups .

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzofuran-Based Ethanol Derivatives

(a) Structural and Physical Properties

The table below compares key features of benzofuran-containing ethanol derivatives:

Key Observations :

- Substituent Effects : The triazole-substituted derivative () exhibits higher polarity due to the nitrogen-rich heterocycle, reflected in its measurable optical activity and moderate yield (71%) . The brominated dihydrobenzofuran analog () has a lower molecular weight (243.1 g/mol) but lacks reported biological data .

Non-Benzofuran Chiral Ethanol Derivatives

(a) Halogen-Substituted Phenyl Ethanol Analogs

Key Observations :

- The 3-fluorophenyl derivative achieves 99% yield, highlighting efficient synthetic routes for halogenated analogs .

- Optical Activity : The 3-fluorophenyl compound’s moderate ee (88%) suggests challenges in chiral resolution compared to benzofuran derivatives .

准备方法

Asymmetric Reduction of Corresponding Ketones

The most common and reliable method for preparing this chiral alcohol involves the asymmetric reduction of the corresponding 1-(3-methyl-1-benzofuran-2-yl)ethanone precursor. This method typically uses chiral catalysts or enzymatic systems to achieve high enantioselectivity.

- Starting Material: 1-(3-methyl-1-benzofuran-2-yl)ethanone

- Reduction Agents:

- Chiral boron reagents (e.g., Alpine-Borane)

- Transition metal catalysts with chiral ligands (e.g., Ru, Rh complexes)

- Biocatalysts such as alcohol dehydrogenases for enzymatic reduction

- Outcome: High enantiomeric excess (ee) of the (1R)-alcohol is achieved, often exceeding 90% ee.

This approach benefits from well-established asymmetric reduction protocols and allows for scalable synthesis with controlled stereochemistry.

Nucleophilic Addition to Chiral Intermediates

Another method involves the nucleophilic addition of methyl nucleophiles to chiral benzofuran-2-carbaldehyde derivatives:

- Step 1: Synthesis of 3-methylbenzofuran-2-carbaldehyde by selective formylation or oxidation methods.

- Step 2: Addition of methyl nucleophiles (e.g., methylmagnesium bromide or methyl lithium) under chiral auxiliary control or chiral catalyst conditions to yield the chiral secondary alcohol.

- Step 3: Purification and resolution to isolate the (1R)-enantiomer.

This method can be tuned to favor the (1R)-configuration by using chiral ligands or auxiliaries during the nucleophilic addition step.

Cyclization Approaches Involving Benzofuran Precursors

Some synthetic routes utilize cyclization of ketoxime acetates or related intermediates to form the benzofuran ring with the chiral ethan-1-ol moiety already installed or introduced post-cyclization.

This method is useful for constructing complex benzofuran derivatives with stereocontrol but requires multi-step synthesis and careful purification.

Enzymatic Kinetic Resolution

Enzymatic methods can also be applied to racemic mixtures of 1-(3-methyl-1-benzofuran-2-yl)ethanol to selectively hydrolyze or esterify one enantiomer, enriching the (1R)-enantiomer.

- Enzymes Used: Lipases or esterases with high enantioselectivity.

- Process:

- Racemic alcohol is subjected to enzymatic resolution under mild conditions.

- The (1R)-enantiomer is isolated either as the free alcohol or as a resolved ester.

- Advantages: Mild reaction conditions, environmentally friendly, and high enantiopurity achievable.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Enantioselectivity (ee) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric Reduction | 1-(3-methyl-1-benzofuran-2-yl)ethanone | Chiral boron reagents, Ru/Rh catalysts | >90% | 70-90 | Scalable, well-established, high stereocontrol |

| Nucleophilic Addition | 3-methylbenzofuran-2-carbaldehyde | Methylmagnesium bromide + chiral ligands | 80-95% | 60-85 | Requires chiral auxiliaries or catalysts |

| Cyclization of Ketoxime Acetates | α-bromoacetophenone + salicylaldehyde | Cu catalyst, base | Moderate to high | 40-70 | Multi-step, complex but versatile |

| Enzymatic Kinetic Resolution | Racemic 1-(3-methyl-1-benzofuran-2-yl)ethanol | Lipases, esterases | >95% | 40-60 | Mild conditions, environmentally friendly |

Detailed Research Findings

Asymmetric Reduction: Studies have demonstrated that using chiral transition metal catalysts such as Ru(II) complexes with BINAP ligands can achieve excellent stereoselectivity in reducing benzofuran ketones to the desired (1R)-alcohols with yields above 80% and ee values above 90%.

Nucleophilic Addition: Research shows that performing the methyl addition under chiral ligand control (e.g., using chiral oxazoline ligands) results in high enantioselectivity. The reaction conditions are sensitive to temperature and solvent, with lower temperatures favoring higher ee.

Cyclization Routes: Copper-catalyzed cyclization of ketoxime acetates derived from α-bromoacetophenones and salicylaldehydes has been reported to afford benzofuran derivatives efficiently. The subsequent stereoselective reduction or functionalization steps introduce the chiral ethan-1-ol functionality.

Enzymatic Resolution: Lipase-catalyzed kinetic resolutions have been successfully applied to racemic mixtures of benzofuran ethanols, achieving high enantiomeric excess (>95%) with moderate yields. This method is advantageous for late-stage resolution and purification.

Notes on Experimental Conditions and Purification

- Most synthetic procedures are conducted under inert atmosphere (nitrogen or argon) to avoid oxidation of sensitive intermediates.

- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and ethyl acetate are commonly used, often distilled and dried prior to use.

- Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents to separate the desired enantiomeric product from by-products and unreacted starting materials.

- Characterization of the final product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), with chiral HPLC used to determine enantiomeric purity.

常见问题

Q. What are the optimal synthetic routes for (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol, and how can reaction conditions be optimized for higher stereochemical purity?

Answer: The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies, which are efficient for constructing benzofuran derivatives. Key steps include using NaH in THF to activate intermediates and control regioselectivity . Reaction conditions (e.g., solvent polarity, catalyst choice, and temperature) significantly impact stereochemical outcomes. For example, chiral catalysts or enantioselective reducing agents (e.g., CBS reduction) can enhance enantiomeric excess. Post-synthesis, chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) is recommended to assess stereochemical purity, as demonstrated for analogous compounds with 87–90% enantiomeric excess .

Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are most reliable?

Answer: X-ray crystallography is the gold standard for absolute configuration determination, as seen in structural studies of related benzofuran derivatives . Complementary methods include:

- NMR spectroscopy : and NMR chemical shifts of chiral centers can be compared to known stereoisomers.

- Optical rotation : Specific rotation values ([α]) should align with literature data for the (1R) configuration .

- Chiral HPLC : Retention times under isocratic conditions (e.g., n-hexane/isopropanol 90:10) confirm enantiopurity .

Advanced Questions

Q. What methodologies are employed to study the influence of stereochemistry on the biological activity of this compound derivatives?

Answer: To evaluate stereochemical effects:

- Comparative bioassays : Test enantiomers against microbial or cancer cell lines. For example, derivatives of 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide showed varying antimicrobial activity depending on substituents .

- Molecular docking : Simulate interactions between enantiomers and target proteins (e.g., Mycobacterium tuberculosis enzymes) to explain activity differences .

- Metabolic stability assays : Assess stereospecific metabolism using liver microsomes to inform pharmacokinetic profiles.

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Answer: Systematic optimization via Design of Experiments (DoE) is critical:

- Catalyst screening : Compare NaH, KCO, or phase-transfer catalysts in polar vs. nonpolar solvents .

- Solvent effects : Polar aprotic solvents (e.g., THF) may improve intermediate stability, while ethanol/acetic acid mixtures enhance condensation reactions .

- Temperature gradients : Reflux vs. room-temperature conditions can alter reaction kinetics and byproduct formation . Contradictions often arise from incomplete purification or unaccounted stereochemical losses; rigorous analytical validation (e.g., LC-MS, NMR for fluorinated analogs) is essential .

Q. What strategies are effective for synthesizing and characterizing novel derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

- Derivatization : React the hydroxyl group with acyl chlorides or isatin derivatives under mild conditions (e.g., ethanol, glacial acetic acid) to generate esters or hydrazones .

- SAR analysis : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with computational tools like QSAR modeling to correlate substituent effects with bioactivity .

- Crystallographic validation : For key derivatives, perform single-crystal X-ray diffraction to confirm regiochemistry and non-covalent interactions (e.g., hydrogen bonding in benzofuran-acetophenone hybrids) .

Data Contradiction Analysis

Q. How should discrepancies in stereochemical purity between synthetic batches be addressed?

Answer:

- Source identification : Check catalyst enantiopurity, solvent dryness, and reaction atmosphere (moisture-sensitive steps may racemize products).

- Process analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stereochemistry .

- Purification refinement : Use preparative chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate high-purity enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。